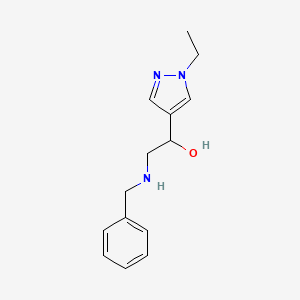

2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

Description

2-(Benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is a synthetic organic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and an ethanol moiety bearing a benzylamino group. Its molecular formula is C₁₄H₁₉N₃O, with a molecular weight of 245.32 g/mol.

Properties

IUPAC Name |

2-(benzylamino)-1-(1-ethylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-2-17-11-13(9-16-17)14(18)10-15-8-12-6-4-3-5-7-12/h3-7,9,11,14-15,18H,2,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMDUWKNXQWQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(CNCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Hydrazine and Cyanoacetate Derivatives

One of the most established routes involves the formation of pyrazole derivatives through the reaction of hydrazines with cyanoacetates or related esters. The process typically includes:

Step 1: Condensation of ethyl (ethoxymethylene)cyanoacetate with substituted hydrazines, such as 2-hydroxyethylhydrazine, in ethanol at elevated temperatures (~80°C). This yields intermediates like 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole.

Step 2: Hydrolysis of the ester groups using aqueous sodium hydroxide, converting esters into corresponding carboxylic acids, followed by acidification to isolate the amino-pyrazole acids.

Step 3: Decarboxylation of the amino acids at high temperatures (~160–170°C) to generate amino-pyrazoles.

Step 4: Nitration or nitrosation of amino-pyrazoles to introduce nitroso groups, which are then reduced via catalytic hydrogenation (e.g., palladium on carbon) to obtain diamino-pyrazoles.

This method provides a versatile platform to synthesize various substituted pyrazoles, including derivatives with benzylamino groups, by modifying the hydrazine or ester components.

Functionalization of Pyrazole Cores with Benzylamine

The benzylamino group at the 2-position can be introduced through nucleophilic substitution or reductive amination:

Nucleophilic Substitution: The amino-pyrazole intermediate can be reacted with benzyl halides (e.g., benzyl bromide) under basic conditions to form the benzylamino substituent.

Reductive Amination: Alternatively, the aldehyde or ketone functionalities on the pyrazole derivatives can undergo reductive amination with benzylamine in the presence of reducing agents like sodium cyanoborohydride.

Construction of the Ethanol Side Chain

The ethan-1-ol moiety attached to the pyrazole ring can be introduced via:

Hydroboration-oxidation: Starting from an alkene precursor, hydroboration followed by oxidation yields primary alcohols.

Direct Alkylation: Alkyl halides bearing ethanol groups can be coupled with the pyrazole core through nucleophilic substitution reactions.

Reduction of Corresponding Ketones: Pyrazole derivatives bearing keto groups can be reduced with sodium borohydride or lithium aluminum hydride to afford the desired alcohol.

Optimized Reaction Conditions and Data

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazine condensation | Ethyl (ethoxymethylene)cyanoacetate + hydrazine derivatives | 80°C, ethanol | 65–80 | Forms pyrazole esters and acids |

| Hydrolysis | NaOH aqueous solution | Reflux 3 hours | 70–75 | Converts esters to acids |

| Decarboxylation | Heat at 160–170°C | - | 60–70 | Removes carboxyl groups |

| Nitrosation | HCl in ethanol + isoamyl nitrite | Dropwise at room temp | 50–65 | Produces nitroso derivatives |

| Hydrogenation | Pd/C catalyst | Hydrogen atmosphere | 80–90 | Converts nitroso to diamino compounds |

Note: These conditions are adapted from patent processes and recent synthetic methodologies, emphasizing scalability and selectivity.

Research Findings and Innovations

Recent advances highlight the importance of regioselectivity and functional group compatibility. For example, the use of IBX as an oxidant allows selective oxidation of pyrazolyl-methanols to aldehydes, facilitating subsequent functionalization steps. Moreover, modifications of the pyrazole core with various aryl groups have been achieved through cyclocondensation reactions with phenacyl bromides and subsequent transformations, enabling the synthesis of derivatives with diverse pharmacological profiles.

Data Summary

| Methodology | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazine-based synthesis | Hydrazines, cyanoacetates | 70–80°C, ethanol | Versatile, scalable | Multi-step, purification needed |

| Nucleophilic substitution | Benzyl halides, amino-pyrazoles | Room temp to reflux | Direct, efficient | Requires pre-formed amino-pyrazoles |

| Reductive amination | Benzylamine, aldehydes | Mild conditions | Selective | Needs aldehyde precursors |

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one, while reduction may produce 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-amine.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic effects. Research indicates that derivatives of pyrazole compounds exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Case Studies

- Anticancer Activity : A study demonstrated that pyrazole derivatives could inhibit cancer cell proliferation. The compound's structural modifications enhance its interaction with biological targets, leading to increased efficacy against specific cancer types .

- Anti-inflammatory Effects : Research has shown that compounds similar to 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol possess significant anti-inflammatory properties. These findings suggest potential applications in treating chronic inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including:

- Ugi Reaction : This multicomponent reaction allows for the efficient synthesis of complex molecules. The Ugi reaction has been utilized to create substituted amides from simple starting materials, showcasing the versatility of the compound in drug development .

Synthesis Example

A typical synthesis involves the reaction of benzylamine with ethyl 4-chloroacetoacetate and a pyrazole derivative under microwave conditions, yielding high purity and yield .

Material Science Applications

Beyond medicinal uses, this compound finds applications in material science, particularly in the development of polymers and nanomaterials.

Case Studies

- Polymer Development : The compound can act as a monomer in polymerization reactions, contributing to the formation of novel materials with tailored properties for use in coatings and adhesives .

- Nanomaterial Synthesis : Recent studies have explored the use of this compound in synthesizing nanoparticles with specific surface functionalities, enhancing their application in drug delivery systems .

Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and anti-inflammatory drugs | Significant efficacy against cancer cells |

| Synthetic Methodologies | Ugi reaction for drug development | Efficient synthesis of complex molecules |

| Material Science | Polymer and nanomaterial synthesis | Development of novel materials and drug delivery systems |

Mechanism of Action

The mechanism of action of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with biological receptors, enzymes, or other macromolecules, leading to modulation of their activity. The pyrazolyl group may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or heterocyclic systems. Below is a comparative analysis using data from patents and chemical catalogs (Table 1):

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

The pyrazole-pyrimidine hybrid in 2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}ethan-1-ol introduces additional hydrogen-bonding sites, enhancing target binding versatility compared to the ethanol-benzylamine side chain in the target compound .

However, the α,β-unsaturated amide in the latter may confer electrophilic reactivity, limiting stability under physiological conditions . The methylsulfanyl group in 3-(4-fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine introduces sulfur-based hydrogen-bond acceptors, which are absent in the target compound .

Physicochemical Properties: The target compound’s molecular weight (245.32 g/mol) aligns with Lipinski’s “Rule of Five” for drug-likeness, similar to its analogs. However, its polar ethanol group may improve aqueous solubility compared to more lipophilic analogs like the triazolopyridazine derivative .

Research Findings and Limitations

- Its application to similar compounds suggests that the target molecule’s structure could be resolved using these tools, enabling detailed conformational analysis.

- Biological Activity: Evidence gaps exist regarding the target compound’s specific bioactivity. However, the patent-listed 4-(Benzylamino)but-2-enamido implies that benzylamino derivatives are explored for therapeutic applications, possibly as enzyme inhibitors or receptor ligands .

- Synthetic Accessibility: The Enamine Ltd. catalogue highlights the commercial availability of pyrazole- and ethanolamine-containing building blocks, suggesting feasible synthetic routes for the target compound via reductive amination or nucleophilic substitution.

Biological Activity

2-(Benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N3O, with a molecular weight of 247.32 g/mol. The structure features a benzylamino group attached to an ethan-1-ol backbone, which is further substituted with a 1-ethyl-1H-pyrazol-4-yl group. This unique arrangement contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized from hydrazine and a suitable carbonyl compound.

- Alkylation : The introduction of the ethyl group occurs through alkylation reactions.

- Amination : The benzylamino group is added via reactions with appropriate electrophiles.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Its ability to scavenge free radicals has been demonstrated in various assays, including DPPH and ABTS radical scavenging methods .

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets:

- Receptor Binding : The benzylamino group may facilitate binding to receptors or enzymes through hydrogen bonding and hydrophobic interactions.

- Enzyme Modulation : The compound may inhibit or activate enzymes involved in inflammatory pathways, contributing to its therapeutic potential.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various derivatives, including this compound. Results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for antibiotic development .

Research on Antioxidant Properties

Another investigation focused on the antioxidant capacity of this compound, revealing its effectiveness in reducing lipid peroxidation and scavenging free radicals in vitro. This suggests potential applications in preventing oxidative damage in cells, which is relevant for conditions such as cancer and neurodegenerative diseases .

Q & A

Q. What are the recommended methods for synthesizing 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, and what challenges arise during purification?

Answer: The compound can be synthesized via condensation reactions involving benzylamine derivatives and 1-ethyl-1H-pyrazole-4-carbaldehyde intermediates. A key challenge is controlling regioselectivity during pyrazole functionalization. Purification often requires column chromatography using gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers or byproducts. Recrystallization from ethanol or DMF/EtOH mixtures (1:1) is effective for isolating high-purity crystals .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Answer:

- Purity: Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm.

- Structural validation:

Q. What solvents are optimal for solubility studies of this compound?

Answer: Preliminary solubility data suggest:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Ethanol | 10–20 |

| Water | <1 |

| Use sonication or gentle heating (≤40°C) to enhance dissolution in polar aprotic solvents . |

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

Answer: Single-crystal X-ray diffraction with SHELXL refinement (via the SHELX suite) is critical for determining absolute configuration. Key steps:

Q. What computational strategies are effective for studying its binding to biological targets (e.g., viral proteins)?

Answer:

- Molecular docking (AutoDock Vina): Use the SARS-CoV-2 nsp1 N-terminal domain (PDB: 8AZ8) as a template. Parameterize the compound’s hydroxyl and amino groups for hydrogen-bond interactions .

- MD simulations (GROMACS): Run 100 ns trajectories in explicit solvent to assess binding stability. Monitor RMSD (<2 Å for ligand-protein complexes) and interaction entropy .

Q. How can contradictory bioactivity data from different assays be reconciled?

Answer:

- Assay validation: Compare results across orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity).

- Control experiments: Test for off-target interactions using knockout cell lines or competitive inhibitors.

- Data normalization: Use internal standards (e.g., Bradford assay for protein quantification) to correct for variability in cell-based assays .

Q. What safety protocols are critical when handling this compound in vitro?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles (EN166 standard).

- Ventilation: Use fume hoods for weighing and solubilization.

- Waste disposal: Neutralize acidic/basic byproducts before incineration.

Refer to OSHA guidelines for amine and pyrazole handling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50}50 values for enzyme inhibition?

Answer:

- Source analysis: Check assay conditions (pH, temperature, cofactors). Example: Activity may drop at pH >7.5 due to hydroxyl group deprotonation.

- Replicate experiments: Perform dose-response curves in triplicate using standardized protocols (e.g., 96-well plate format).

- Statistical rigor: Apply ANOVA with post-hoc Tukey tests () to confirm significance .

Methodological Recommendations

Q. What spectroscopic techniques best characterize its dynamic behavior in solution?

Answer:

Q. How can its stability under physiological conditions be evaluated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.